molecular formula C12H17NO4 B3044456 Benzamide, N-pentyl-3,4,5-trihydroxy- CAS No. 100079-22-9

Benzamide, N-pentyl-3,4,5-trihydroxy-

Cat. No.: B3044456
CAS No.: 100079-22-9
M. Wt: 239.27 g/mol
InChI Key: YHAIVSVLSAOHGF-UHFFFAOYSA-N
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Description

Benzamide, N-pentyl-3,4,5-trihydroxy- is a synthetic benzamide derivative characterized by a trihydroxylated benzene ring and a pentyl alkyl chain attached to the amide nitrogen. The trihydroxy (3,4,5-trihydroxy) substitution pattern on the benzamide core is reminiscent of gallic acid derivatives, which are known for antioxidant and enzyme-inhibitory activities . The pentyl chain likely influences lipophilicity and molecular interactions, as observed in studies of similar compounds with variable alkyl linkers .

Properties

CAS No.

100079-22-9

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3,4,5-trihydroxy-N-pentylbenzamide

InChI

InChI=1S/C12H17NO4/c1-2-3-4-5-13-12(17)8-6-9(14)11(16)10(15)7-8/h6-7,14-16H,2-5H2,1H3,(H,13,17)

InChI Key

YHAIVSVLSAOHGF-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Other CAS No.

100079-22-9

Origin of Product

United States

Comparison with Similar Compounds

N-Octyl-3,4,5-trihydroxybenzamide (CAS 100079-24-1)

  • Molecular Formula: C₁₅H₂₃NO₄
  • Molecular Weight : 281.35 g/mol
  • Key Features: Features an octyl chain (C₈H₁₇) instead of pentyl.

N-Phenyl-3,4,5-trihydroxybenzamide (Gallanilide, CAS 6262-27-7)

  • Molecular Formula: C₁₃H₁₁NO₄
  • Molecular Weight : 245.07 g/mol
  • LogP = 2.13, with higher rigidity due to the phenyl substituent. This structural difference may limit flexibility in binding to enzyme active sites compared to alkylated analogs .

3,4,5-Trimethoxy-N-[4-(thiazolylsulfonyl)phenyl]benzamide (CAS 299927-98-3)

  • Molecular Formula : C₁₉H₁₉N₃O₆S₂
  • Molecular Weight : 449.50 g/mol
  • Key Features : Methoxy groups replace hydroxyls, reducing hydrogen-bonding capacity but enhancing metabolic stability. The sulfonyl-thiazole moiety introduces steric bulk and polar interactions, diverging significantly from the trihydroxy-pentyl analog’s profile .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight Substituents LogP (Calculated) Hydrogen Bond Donors Key Interactions
N-Pentyl-3,4,5-trihydroxy- ~239.28* C₅H₁₁, 3-OH, 4-OH, 5-OH ~1.8–2.0* 3 CH-π, H-bonds (e.g., Tyr121)
N-Octyl-3,4,5-trihydroxy- 281.35 C₈H₁₇, 3-OH, 4-OH, 5-OH ~2.5–3.0 3 Reduced H-bond strength
Gallanilide 245.07 C₆H₅, 3-OH, 4-OH, 5-OH 2.13 3 π-π stacking, weaker H-bonds
Trimethoxy-thiazole analog 449.50 OCH₃, SO₂-thiazole ~3.5 1 Sulfonyl H-bonds, steric bulk

*Estimated based on structural analogs.

Research Findings and Implications

  • Linker Length Optimization : highlights that alkyl linkers with 4–5 carbons maximize hydrogen-bond strength with Tyr121, suggesting that the pentyl derivative may outperform shorter (e.g., methyl) or longer (e.g., octyl) analogs in target engagement .
  • Substituent Effects: Hydroxyl groups on the benzamide core are critical for H-bond donor capacity, as seen in the reduced activity of methoxy-substituted analogs (). The pentyl compound’s trihydroxy configuration likely enhances binding to polar active sites compared to methoxy or sulfonyl derivatives .
  • Synthetic Feasibility : Analogous compounds like N-octyl-3,4,5-trihydroxybenzamide () and Gallanilide () are synthetically accessible, implying that the pentyl variant could be synthesized using similar routes, with purity >95% achievable via LC/MS-guided purification .

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